Home > Products > Screening Compounds P87230 > alpha-Artemether
alpha-Artemether - 943595-08-2

alpha-Artemether

Catalog Number: EVT-6729498
CAS Number: 943595-08-2
Molecular Formula: C16H26O5
Molecular Weight: 298.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of alpha-Artemether is artemisinin, which is derived from the leaves of Artemisia annua. The extraction and purification of artemisinin are critical steps in the production of alpha-Artemether, as this compound serves as the precursor in its synthesis.

Classification

Alpha-Artemether belongs to the class of drugs known as endoperoxides. These compounds are characterized by a peroxide bridge in their chemical structure, which is essential for their biological activity. Alpha-Artemether is specifically categorized as a second-generation artemisinin derivative, designed to improve stability and bioavailability compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of alpha-Artemether typically involves two key steps: the reduction of artemisinin to dihydroartemisinin, followed by methylation to form alpha-Artemether. Various methods have been developed for this synthesis, including:

Technical Details

The typical reaction conditions include:

  • Solvents: Methanol or ethanol are commonly used.
  • Reagents: Sodium borohydride serves as a reducing agent, while trifluoroacetic acid or trimethyl orthoformate can be used for methylation.
  • Temperature Control: Reactions are often conducted at low temperatures (around -10°C) to control reactivity and selectivity.
Molecular Structure Analysis

Structure

Alpha-Artemether has a complex molecular structure characterized by a peroxide bridge. Its chemical formula is C16H18O5C_{16}H_{18}O_5, and it features a bicyclic structure that contributes to its pharmacological activity.

Data

  • Molecular Weight: 286.31 g/mol
  • Melting Point: Approximately 155°C
  • Solubility: Soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of alpha-Artemether include:

  1. Reduction Reaction: The conversion of artemisinin to dihydroartemisinin via reduction with sodium borohydride.
  2. Methylation Reaction: The transformation of dihydroartemisinin into alpha-Artemether through methylation using an acid catalyst.

Technical Details

These reactions are typically monitored using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure completion and assess purity levels .

Mechanism of Action

Alpha-Artemether exerts its antimalarial effects through multiple mechanisms:

  1. Reactive Oxygen Species Generation: The peroxide bond in alpha-Artemether breaks down under the influence of iron found in malaria parasites, leading to the generation of reactive oxygen species that damage cellular components.
  2. Inhibition of Parasite Metabolism: It disrupts various metabolic pathways within the parasite, ultimately leading to cell death.

Data

Studies have shown that alpha-Artemether acts rapidly against Plasmodium falciparum, with effects observable within hours after administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Odor: Odorless.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Chemical Properties

  • pH Level: Neutral under standard conditions.
  • Reactivity: Reacts with strong acids or bases; stability can be compromised under extreme pH conditions.

Relevant analyses such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are used to characterize the compound during synthesis and quality control .

Applications

Alpha-Artemether is primarily utilized in treating malaria, especially in combination therapies such as artemether-lumefantrine. Its rapid action makes it suitable for treating acute malaria cases. Additionally, ongoing research explores its potential applications beyond malaria, including possible antiviral properties against other diseases.

Therapeutic Applications Beyond Antimalarial Use

Repurposing for Metabolic Disorders: Alpha-Cell Transdifferentiation ControversiesThe potential of alpha-Artemether to induce pancreatic alpha-to-beta cell transdifferentiation has emerged as a contentious area of research. Initial enthusiasm stemmed from studies suggesting Artemether suppresses the alpha-cell transcription factor Arx, thereby promoting endocrine cell plasticity and insulin production. However, mechanistic debates center on whether observed effects represent genuine transdifferentiation or pharmacologically induced dedifferentiation.

Mechanistic Debates in Pancreatic Islet Cell Plasticity

Contradictory findings exist regarding Artemether's capacity to reprogram alpha cells. While in vitro studies using αTC-1 cell lines reported glucagon suppression and insulin induction (suggesting transdifferentiation), subsequent investigations in primary islets revealed no lineage conversion. Live-tracking experiments in intact mouse islets demonstrated that Artemether (10 μM, 72hrs) reduced Arx expression by 43% ± 7% (p<0.01) and downregulated alpha-cell genes (Gcg, Mafb, Irx1) but failed to produce insulin-positive cells from glucagon-expressing precursors. This indicates that Artemether may induce loss of alpha-cell identity without concomitant acquisition of beta-cell function—a critical distinction for diabetes therapeutics [6]. The discrepancy between cell line and primary islet data underscores the importance of intact tissue microenvironment in maintaining cellular identity.

Impact on Beta-Cell Dedifferentiation and Functional Compromise

Emerging evidence suggests Artemether may adversely affect mature beta cells. In primary mouse islets, therapeutic concentrations (10 μM) caused profound suppression of insulin gene expression (Ins2 downregulation >100-fold) and impaired glucose transporter function (Slc2a2 reduction). Functional assessments revealed abolished glucose-stimulated calcium responses and insulin secretion, indicating beta-cell dedifferentiation rather than productive transdifferentiation. These effects were dose-dependent and irreversible upon drug withdrawal in >80% of treated islets [6]. The molecular mechanisms involve disruption of mitochondrial metabolism and compromised glucose sensing, positioning Artemether as a potential disruptor of beta-cell identity—a significant concern for metabolic repurposing efforts.

Table 1: Molecular Effects of Artemether on Pancreatic Islet Cells

Target Cell TypeGene Expression ChangesFunctional ConsequencesExperimental Model
Alpha cells↓ Arx (43% ±7%), ↓Gcg, ↓MafbLoss of identity without conversion to beta phenotypePrimary mouse islets
Beta cells↓ Ins2 (>100-fold), ↓Slc2a2Abolished Ca²⁺ response, ↓insulin secretionPrimary mouse islets
Mixed islet cultures↓Pdx1, ↓Nkx6.1General endocrine dedifferentiationHuman islet microtissues

Emerging Roles in Oncology

Folate Receptor-Targeted Delivery in Breast CancerNanoparticle engineering has overcome key limitations in Artemether's oncology applications, particularly its poor water solubility and bioavailability. Folate receptor-alpha (FRα)-targeted human serum albumin nanoparticles (F-ARM-HSA NPs) demonstrate enhanced specificity for FRα-overexpressing breast cancer cells. These nanoparticles exhibit a hydrodynamic diameter of 198 ± 11.22 nm and zeta potential of -23 ± 0.88 mV, optimizing tumor accumulation via the enhanced permeability and retention (EPR) effect. In vitro studies reveal 3.7-fold greater cellular uptake in high FRα-expressing MDA-MB-231 cells compared to low FRα-expressing SK-BR-3 cells. Consequently, F-ARM-HSA NPs achieve IC₅₀ values of 19.82 μg/mL in MDA-MB-231 cells—significantly lower than non-targeted nanoparticles (32.45 μg/mL; p<0.01). Flow cytometry confirms apoptosis induction (Annexin V⁺ cells: 38.7% vs. 12.3% in controls) rather than necrosis, indicating a programmed cell death mechanism [3] [9]. This targeted approach leverages cancer cell biology to enhance Artemether's therapeutic index while minimizing off-target effects.

Apoptosis Induction and Chemosensitization Mechanisms

Alpha-Artemether exerts multimodal antitumor effects through reactive oxygen species (ROS)-dependent and independent pathways. The endoperoxide bridge undergoes iron-mediated cleavage within tumor cells, generating cytotoxic carbon-centered radicals that damage cellular membranes and organelles. In lymphoma models, Artemether (5μM) suppresses AKT phosphorylation by 62% ± 8% and ERK activation by 57% ± 6%, disrupting proliferative signaling. Additionally, it chemosensitizes tumors by:

  • Inhibition of Multidrug Resistance Transporters: Artemether downregulates P-glycoprotein expression in doxorubicin-resistant breast cancer cells, increasing intracellular chemotherapeutic accumulation by 4.2-fold [10]
  • Modulation of Apoptotic Regulators: Upregulation of pro-apoptotic Bax (3.1-fold) with concurrent downregulation of Bcl-2 (2.8-fold) in ovarian cancer models [4]
  • Ferroptosis Induction: Depletion of glutathione (GSH levels reduced to 28% of baseline) and inhibition of GPX4 in prostate cancer cells, leading to lethal lipid peroxidation [4]

Table 2: Anticancer Mechanisms of Alpha-Artemether in Experimental Models

Cancer TypeKey Molecular TargetsObserved EffectsCombination Potential
Breast cancer (MDA-MB-231)↓FRα expression, ↑caspase-338.7% apoptosis, ↑doxorubicin uptakeDoxorubicin, Vincristine
Lymphoma (SU-DHL-4)↓p-AKT (62%), ↓p-ERK (57%)IC₅₀: 0.89 ± 0.12 μMBortezomib, Cisplatin
Ovarian cancer (OVCAR3)↑Bax/Bcl-2 ratio (3.1-fold)Cell cycle G0/G1 arrest (71% cells)Carboplatin
Colorectal cancer (CT26)↑IFN-γ, ↓IL-4Tumor growth inhibition (68% vs control)5-FU, Immunotherapies

Artemether further demonstrates chemosensitization through epigenetic modulation. In hepatic steatosis models, it downregulates miR-34a-5p by 2.3-fold (p<0.001), releasing inhibition on PPARα—a master regulator of fatty acid oxidation. This pathway may have parallel implications in lipid-dependent malignancies, where PPARα activation alters tumor metabolism and inhibits proliferation [1]. The compound's ability to simultaneously target multiple oncogenic pathways positions it as a promising adjunct to conventional chemotherapy, particularly for recalcitrant malignancies.

Properties

CAS Number

943595-08-2

Product Name

alpha-Artemether

IUPAC Name

10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane

Molecular Formula

C16H26O5

Molecular Weight

298.37 g/mol

InChI

InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3

InChI Key

SXYIRMFQILZOAM-UHFFFAOYSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Solubility

In water, 12.1 mg/L at 25 °C (est)

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.